molecular formula C34H63ClN2O6S B12076603 Clindamycin 3-Palmitate

Clindamycin 3-Palmitate

Cat. No.: B12076603
M. Wt: 663.4 g/mol
InChI Key: ZGCNMHQDCCSXMS-UHFFFAOYSA-N
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Description

Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:

    Dissolution: Clindamycin is dissolved in a suitable solvent.

    Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.

    Recrystallization: The purified product is recrystallized to obtain this compound in its final form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.

    Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.

    Bulk purification: Techniques such as large-scale chromatography are used to purify the product.

    Final processing: The product is recrystallized and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Clindamycin 3-Palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Clindamycin 3-Palmitate has a wide range of applications in scientific research:

Mechanism of Action

Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .

Properties

Molecular Formula

C34H63ClN2O6S

Molecular Weight

663.4 g/mol

IUPAC Name

[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)

InChI Key

ZGCNMHQDCCSXMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

Origin of Product

United States

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